[3-(4-Phenyl-1,3-thiazol-2-yl)phenyl]boronic acid
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Overview
Description
[3-(4-Phenyl-1,3-thiazol-2-yl)phenyl]boronic acid: is an organic compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-Phenyl-1,3-thiazol-2-yl)phenyl]boronic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling with Phenyl Ring: The thiazole ring is then coupled with a phenyl ring through a Suzuki-Miyaura cross-coupling reaction. This reaction involves the use of a palladium catalyst and a base, typically in an aqueous or alcoholic solvent.
Introduction of the Boronic Acid Group:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(4-Phenyl-1,3-thiazol-2-yl)phenyl]boronic acid can undergo oxidation reactions, typically forming phenol derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Phenol derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted phenyl-thiazole derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology and Medicine:
Drug Development:
Biological Probes: It can be used as a probe in biological studies to investigate enzyme activities and interactions.
Industry:
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of [3-(4-Phenyl-1,3-thiazol-2-yl)phenyl]boronic acid involves its interaction with molecular targets, such as enzymes. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction can disrupt biochemical pathways and affect cellular functions.
Comparison with Similar Compounds
[3-(4-Phenyl-1,3-thiazol-2-yl)phenyl]boronic acid derivatives: These compounds have similar structures but with different substituents on the phenyl or thiazole rings.
Thiazole-containing boronic acids: Compounds with a thiazole ring and a boronic acid group, but different substitution patterns.
Uniqueness:
Structural Features: The unique combination of a phenyl ring, thiazole ring, and boronic acid group gives this compound distinct chemical and biological properties.
Reactivity: The presence of the boronic acid group allows for versatile reactivity, enabling various chemical transformations and applications.
Properties
IUPAC Name |
[3-(4-phenyl-1,3-thiazol-2-yl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BNO2S/c18-16(19)13-8-4-7-12(9-13)15-17-14(10-20-15)11-5-2-1-3-6-11/h1-10,18-19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RINVBKREDQGAQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=NC(=CS2)C3=CC=CC=C3)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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